

Application Notes: Immunohistochemical Analysis of Androgen Receptor Degradation by ARD-69

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Compound of Interest

Compound Name: ARD-69

Cat. No.: B605567

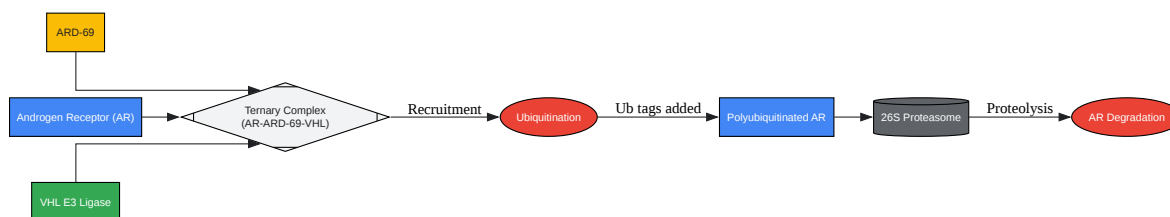
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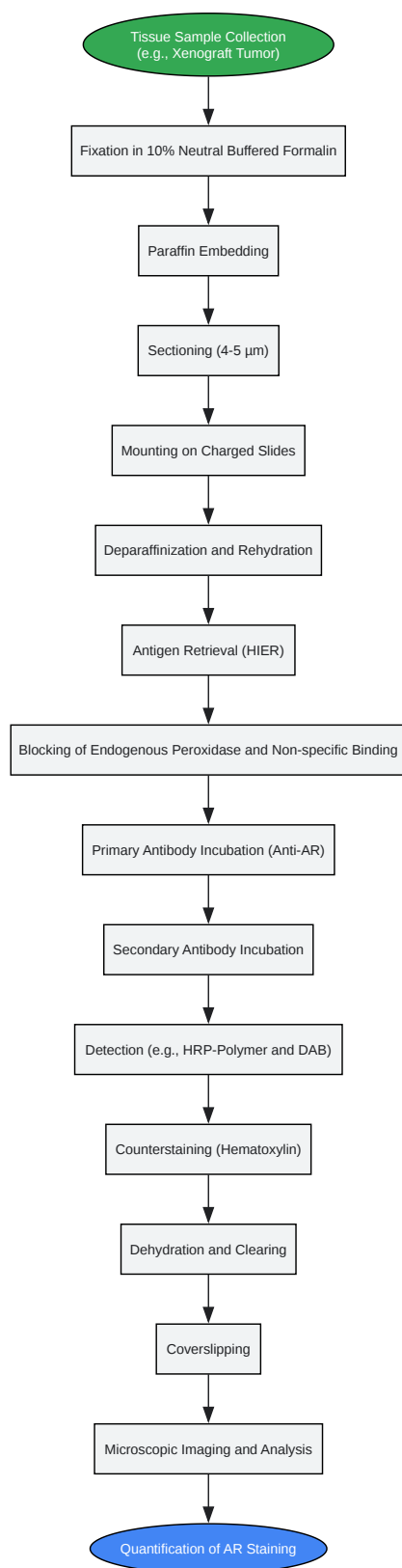
Introduction

ARD-69 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR).^{[1][2][3][4]} As a key driver in the progression of prostate cancer, the androgen receptor is a critical therapeutic target. **ARD-69** offers a novel therapeutic strategy by not just inhibiting AR, but by eliminating the AR protein entirely. This document provides detailed protocols and data for the assessment of **ARD-69**-mediated AR degradation using immunohistochemistry (IHC).

Mechanism of Action

ARD-69 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][3]} This binding event brings the AR in close proximity to the E3 ligase complex, leading to the ubiquitination of the AR protein. The polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, resulting in a significant reduction of AR protein levels within the cell.^{[1][2]}





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